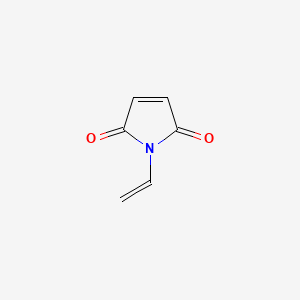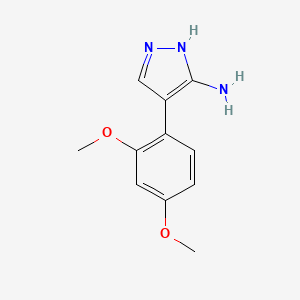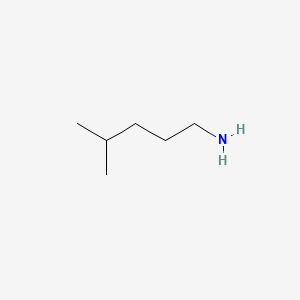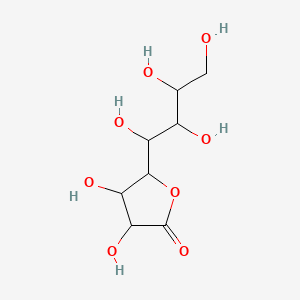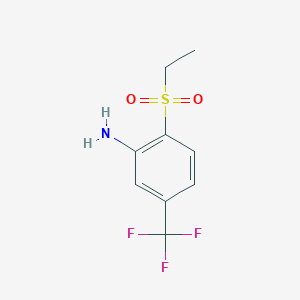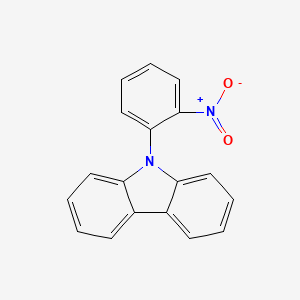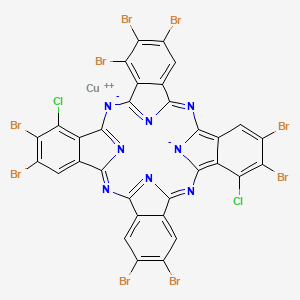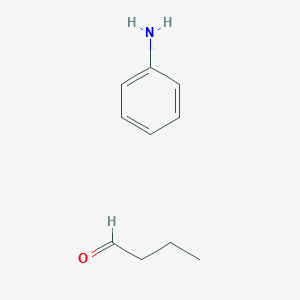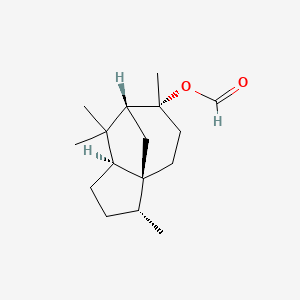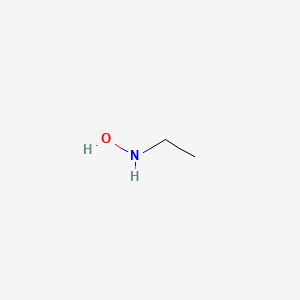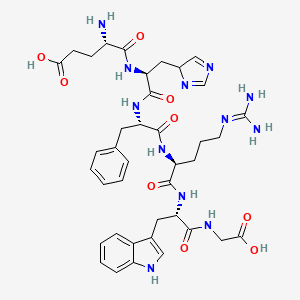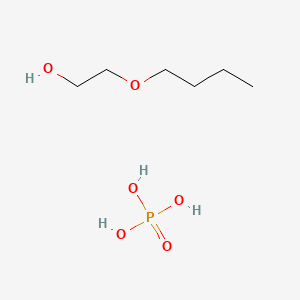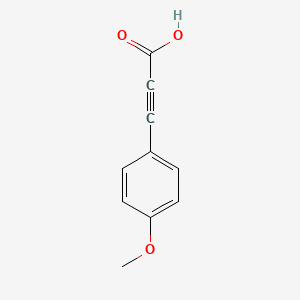
3-(4-Methoxyphenyl)propiolic acid
描述
3-(4-Methoxyphenyl)propiolic acid: is an organic compound with the molecular formula C10H8O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propiolic acid moiety
准备方法
Synthetic Routes and Reaction Conditions:
-
Sonogashira Coupling Reaction:
Reactants: 4-Methoxyiodobenzene and trimethylsilylacetylene.
Catalyst: Palladium(II) acetate and copper(I) iodide.
Solvent: Tetrahydrofuran.
Conditions: The reaction is typically carried out under an inert atmosphere at room temperature.
Procedure: The 4-methoxyiodobenzene is reacted with trimethylsilylacetylene in the presence of the palladium catalyst and copper co-catalyst. The resulting product is then deprotected using a base such as potassium carbonate to yield 3-(4-methoxyphenyl)propiolic acid.
-
Hydrolysis of Ester Derivatives:
Reactants: Methyl 3-(4-methoxyphenyl)propiolate.
Reagent: Aqueous sodium hydroxide.
Conditions: The reaction is typically carried out at elevated temperatures.
Procedure: The ester derivative is hydrolyzed using aqueous sodium hydroxide to yield the corresponding carboxylic acid, this compound.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)propiolic acid.
-
Reduction:
Reagents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Reduction reactions are typically carried out under an inert atmosphere.
Products: Reduction of the triple bond can yield 3-(4-methoxyphenyl)propanoic acid.
-
Substitution:
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Typically carried out in the presence of a catalyst or under UV light.
Products: Halogenation of the phenyl ring can yield 3-(4-halogenophenyl)propiolic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Halogenating Agents: Bromine, chlorine.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Catalysts: Palladium(II) acetate, copper(I) iodide.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 3-(4-Methoxyphenyl)propiolic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: This compound can be used to study the inhibition of enzymes that interact with phenylpropiolic acid derivatives.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: This compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)propiolic acid is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes and receptors that recognize phenylpropiolic acid derivatives. The methoxy group may enhance its binding affinity to these targets, thereby modulating their activity.
相似化合物的比较
- 3-(4-Hydroxyphenyl)propiolic acid
- 3-(4-Methylphenyl)propiolic acid
- 3-(4-Chlorophenyl)propiolic acid
- 3-(4-Bromophenyl)propiolic acid
Comparison:
- 3-(4-Hydroxyphenyl)propiolic acid: The hydroxy group can form hydrogen bonds, potentially increasing its reactivity compared to the methoxy derivative.
- 3-(4-Methylphenyl)propiolic acid: The methyl group is less electron-donating than the methoxy group, which may affect the compound’s reactivity and binding affinity.
- 3-(4-Chlorophenyl)propiolic acid: The chloro group is electron-withdrawing, which can significantly alter the compound’s reactivity and interaction with molecular targets.
- 3-(4-Bromophenyl)propiolic acid: Similar to the chloro derivative, the bromo group is electron-withdrawing and can affect the compound’s chemical properties.
Uniqueness:
3-(4-Methoxyphenyl)propiolic acid is unique due to the presence of the methoxy group, which is electron-donating and can enhance the compound’s reactivity and binding affinity to specific molecular targets. This makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
3-(4-methoxyphenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEMXGNOKZRIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289546 | |
| Record name | 3-(4-Methoxyphenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-57-8 | |
| Record name | 2227-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxyphenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


